molecular formula C9H7BrN2 B592056 7-Bromoquinolin-5-amine CAS No. 1588440-90-7

7-Bromoquinolin-5-amine

Cat. No.: B592056
CAS No.: 1588440-90-7
M. Wt: 223.073
InChI Key: PQSQRUCHYXVDQO-UHFFFAOYSA-N
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Description

7-Bromoquinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, featuring a bromine atom at the 7th position and an amine group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-5-amine typically involves the bromination of quinolin-5-amine. One common method is the electrophilic aromatic substitution reaction where quinolin-5-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Imines or secondary amines.

Scientific Research Applications

7-Bromoquinolin-5-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Synthetic Organic Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.

    Industrial Chemistry: It is employed in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 7-Bromoquinolin-5-amine is unique due to the specific positioning of the bromine and amine groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its electrophilicity, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

7-bromoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQRUCHYXVDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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